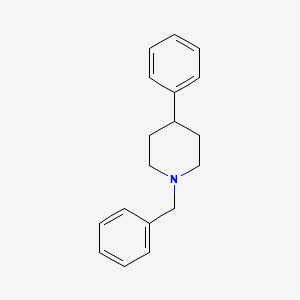

1-Benzyl-4-phenylpiperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

19015-37-3 |

|---|---|

Fórmula molecular |

C18H21N |

Peso molecular |

251.4 g/mol |

Nombre IUPAC |

1-benzyl-4-phenylpiperidine |

InChI |

InChI=1S/C18H21N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |

Clave InChI |

RECMPNBEYAZRDY-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to the 1-Benzyl-4-phenylpiperidine Core Structure

The synthesis of the this compound scaffold is typically achieved through convergent strategies that first establish a functionalized piperidine (B6355638) ring, followed by the introduction of the phenyl group at the 4-position.

Multi-step syntheses are common for constructing the this compound core. A prevalent strategy involves the initial synthesis of an intermediate, 1-benzyl-4-piperidone, which then serves as a versatile precursor for the introduction of the 4-phenyl group. acs.orgacs.orgdtic.milguidechem.com

One documented pathway to 1-benzyl-4-piperidone begins with benzylamine (B48309) and methyl acrylate (B77674). guidechem.comchemicalbook.com This process involves a sequence of reactions:

1,4-Addition (Michael Addition): Benzylamine undergoes a double Michael addition with two equivalents of methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine. guidechem.comchemicalbook.com

Dieckmann Condensation: This intermediate then undergoes an intramolecular cyclization via a Dieckmann condensation to form the piperidone ring, yielding 1-benzyl-4-keto-3-piperidine acid methyl ester. chemicalbook.comgoogle.com

Hydrolysis and Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed and decarboxylated to afford the key intermediate, 1-benzyl-4-piperidone. chemicalbook.comgoogle.com

Once 1-benzyl-4-piperidone is obtained, the final 4-phenyl group can be installed through various methods, including cross-coupling reactions or addition of organometallic reagents. acs.orgacs.org

The choice of starting materials is critical for the efficiency and practicality of the synthesis. Common precursors include benzylamine, methyl acrylate, and 4-piperidone (B1582916) derivatives. guidechem.comchemicalbook.com

Benzylamine and Acrylates: As mentioned, benzylamine and methyl acrylate are used to build the piperidine ring from acyclic precursors. guidechem.comchemicalbook.com This approach allows for the direct incorporation of the N-benzyl group.

4-Piperidone Derivatives: Alternatively, commercially available 4-piperidone or its salts can be used. chemicalbook.com In this case, the N-benzyl group is introduced via nucleophilic substitution, typically by reacting 4-piperidone hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com The benzyl group often serves as a convenient protecting group for the secondary amine. dtic.mil

The following table summarizes common synthetic routes to the key intermediate, 1-benzyl-4-piperidone.

| Starting Materials | Key Reactions | Product | Yield | Reference |

| Benzylamine, Methyl Acrylate | 1,4-Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | 1-Benzyl-4-piperidone | 78.4% | chemicalbook.com |

| 4-Piperidone Monohydrate Hydrochloride, Benzyl Bromide | Nucleophilic Substitution | 1-Benzyl-4-piperidone | 89.28% | chemicalbook.com |

Advanced Reaction Mechanisms in Piperidine Ring Formation

The formation of the piperidine ring itself and the subsequent installation of the 4-aryl group involve several advanced reaction mechanisms that provide high levels of control and efficiency.

Nucleophilic substitution is a fundamental reaction in the synthesis of the this compound core. A primary application is the N-benzylation of a pre-existing piperidine ring. For instance, the nitrogen atom of 4-piperidone hydrochloride acts as a nucleophile, displacing the bromide from benzyl bromide to form the N-benzyl bond, a standard SN2 reaction. chemicalbook.com

Another critical, though often less desirable due to harsh conditions, method involves the nucleophilic addition of an aryl organometallic species (e.g., a Grignard reagent) to the carbonyl group of a 4-piperidone derivative. acs.orgacs.org This directly establishes the C4-phenyl bond.

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov The Dieckmann condensation is a classic example used in the synthesis of 1-benzyl-4-piperidone from N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.comgoogle.com This reaction involves the intramolecular nucleophilic attack of a carbanion, generated from one ester group, onto the carbonyl of the other ester group, leading to the formation of a six-membered β-keto ester. chemicalbook.com

Other modern methods for piperidine ring formation include intramolecular carboamination and oxidative cyclization, which can provide access to highly substituted piperidines. nih.gov Ring-closing metathesis (RCM) is another key strategy for forming piperidine and other nitrogen heterocycles from appropriate diene precursors. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a modern and versatile method for creating the C-C bond between the piperidine ring and the phenyl group. acs.orgacs.orgresearchgate.net These methods are often preferred due to their mild reaction conditions and high functional group tolerance. acs.org

A notable approach starts from 1-benzyl-4-piperidone, which is converted to an alkenylsilane via a Shapiro reaction. acs.orgacs.org The resulting 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) readily undergoes palladium-catalyzed cross-coupling with aryl halides, such as iodobenzene (B50100) or bromobenzene, to generate the 4-arylpiperidine scaffold. acs.orgacs.org This reaction proceeds efficiently, often at room temperature, and tolerates various functional groups. acs.org Negishi cross-coupling, which utilizes organozinc reagents, is another powerful technique for forming 4-arylpiperidines from protected 4-piperidones. researchgate.netsemanticscholar.org

The table below details the conditions and outcomes of a palladium-catalyzed cross-coupling reaction to form a 4-aryl-3,4-unsaturated piperidine derivative.

| Piperidine Reagent | Aryl Halide | Catalyst / Conditions | Product | Yield | Reference |

| Alkenylsilane (6) | Iodobenzene | Pd₂(dba)₃, P(t-Bu)₃, TBAF, THF, 25 °C | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | 89% | acs.orgacs.org |

| Alkenylsilane (6) | 4-Iodoacetophenone | Pd₂(dba)₃, P(t-Bu)₃, TBAF, THF, 25 °C | 1-(4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)phenyl)ethan-1-one | 91% | acs.org |

| Alkenylsilane (6) | 4-Bromobenzonitrile | Pd₂(dba)₃, P(t-Bu)₃, TBAF, THF, 60 °C | 4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)benzonitrile | 88% | acs.org |

Cross-Coupling Reactions for 4-Arylpiperidine Construction

Suzuki, Negishi, and Kumada Approaches

Among the most effective palladium-catalyzed methods are the Suzuki, Negishi, and Kumada cross-coupling reactions. These approaches have been successfully employed in optimization studies for the synthesis of 4-arylpiperidines. researchgate.net

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. In the context of 4-phenylpiperidine (B165713) synthesis, a common strategy is to prepare a cyclic vinyl boronate from the corresponding vinyl triflate of an N-protected tetrahydropyridine. This boronate can then undergo Suzuki coupling with aryl bromides, iodides, or triflates to yield 4-aryl tetrahydropyridines, which can be subsequently reduced to the desired 4-arylpiperidine. researchgate.net For instance, N-Boc-4-methylene-piperidine can be hydroborated and then coupled with an aryl bromide in a Suzuki protocol to form the 4-arylpiperidine structure. researchgate.net

| Reactant A | Reactant B | Catalyst | Product | Reference |

| N-Boc-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2,3,6-tetrahydropyridine | Bromobenzene | Pd(PPh₃)₄ | N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine | researchgate.net |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method has been developed into a general and effective procedure for the direct synthesis of 4-arylpiperidines. The reaction involves a 4-(N-BOC-piperidyl)zinc iodide coupling with various aryl halides and triflates. nih.gov This transformation often requires co-catalysis with both a palladium complex, such as Cl₂(dppf), and a copper(I) species to proceed efficiently. nih.gov The versatility of the Negishi reaction allows for the coupling of sp², sp³, and sp carbon atoms, making it a valuable tool in complex synthesis. wikipedia.org

| Reactant A | Reactant B | Catalyst System | Product | Reference |

| 1-(tert-Butoxycarbonyl)-4-(iodozincio)piperidine | Iodobenzene | Cl₂Pd(dppf) / Cu(I) salt | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine | nih.gov |

Kumada Coupling: The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods reported. wikipedia.org In the synthesis of 4-arylpiperidines, this would involve the reaction of a phenylmagnesium halide with a suitably protected 4-halopiperidine. While highly effective for generating carbon-carbon bonds, the high reactivity of the Grignard reagent can limit the functional group tolerance of the reaction. wikipedia.org

Radical-Mediated Cyclization Methods

Radical-mediated cyclizations offer an alternative approach that builds the piperidine ring itself through an intramolecular reaction. These methods are recognized for their utility in organic chemistry due to their mild conditions and good functional group compatibility. rsc.org

A key strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to stereoselectively form substituted piperidines. birmingham.ac.uk More recent advancements include the use of organic photoredox catalysis to generate aryl radical species from linear aryl halide precursors. These radicals can then undergo regioselective cyclization to construct complex spiropiperidines under mild conditions, avoiding the need for toxic reagents like tin hydrides. nih.gov While not a direct synthesis of this compound, these methods are fundamental in constructing the core piperidine ring with substitution patterns that can be later elaborated.

| Precursor Type | Initiation Method | Cyclization Mode | General Product | Reference |

| N-alkenyl-α-bromo amide | AIBN/Bu₃SnH | 6-exo radical cyclization | Substituted piperidin-2-one | birmingham.ac.uk |

| Aryl halide with pendant alkene | Organic Photoredox Catalyst | Aryl radical cyclization | Spirocyclic piperidine | nih.gov |

Hydrosilylation and Reductive Amination for Piperidine Synthesis

These methods focus on the formation or modification of the piperidine ring and the introduction of the N-benzyl group.

Hydrosilylation: Hydrosilylation describes the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a C=C or C=N double bond. wikipedia.org This reaction is a powerful tool for the synthesis of piperidines from pyridine (B92270) precursors. The catalytic hydrosilylation of pyridines can lead to various partially or fully reduced products, including piperidines. nih.gov The process involves the reduction of the aromatic pyridine ring, which can then be further processed to yield the desired substituted piperidine.

Reductive Amination: Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. To synthesize this compound, the most direct approach involves the reaction of 4-phenylpiperidine with benzaldehyde. An intermediate iminium ion is formed, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or ammonia (B1221849) borane, to yield the final product. nih.gov This method is valued for its efficiency and operational simplicity. redalyc.org

| Amine | Carbonyl | Reducing Agent | Product | Reference |

| 4-Phenylpiperidine | Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound | nih.gov |

Derivatization Strategies for this compound Analogues

Once the core this compound structure is obtained, it can be further modified to create a diverse range of analogues. Derivatization can occur at the piperidine nitrogen or on the aromatic rings.

Functionalization of the Piperidine Nitrogen

The N-benzyl group serves as a common protecting group for the piperidine nitrogen but can also be replaced to introduce other functionalities. The most common strategy is the removal of the benzyl group via catalytic hydrogenolysis (hydrogen gas with a palladium catalyst). google.com This debenzylation yields the secondary amine, 4-phenylpiperidine, which is a versatile intermediate. wikipedia.org This secondary amine can then be functionalized through N-alkylation with various alkyl halides or through acylation with acyl chlorides or anhydrides to introduce a wide array of substituents at the nitrogen position. google.comnih.gov

| Starting Material | Reagents | Transformation | Product Class | Reference |

| This compound | H₂, Pd/C | Debenzylation | 4-Phenylpiperidine | google.com |

| 4-Phenylpiperidine | R-X (Alkyl halide), Base | N-Alkylation | 1-Alkyl-4-phenylpiperidine | google.com |

| 4-Phenylpiperidine | R-COCl (Acyl chloride), Base | N-Acylation | 1-Acyl-4-phenylpiperidine | nih.gov |

Substitutions on the Phenyl and Benzyl Moieties

Functionalization of the aromatic rings allows for the fine-tuning of the molecule's properties.

Phenyl Moiety: Substituents can be introduced onto the 4-phenyl ring using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the activating/deactivating nature of the piperidine substituent. An alternative and often more controlled method is to use a pre-substituted aryl halide or arylboronic acid in the palladium-catalyzed cross-coupling step during the initial synthesis. nih.govnih.gov This allows for precise placement of functional groups on the phenyl ring.

Benzyl Moiety: The phenyl ring of the N-benzyl group is also amenable to electrophilic aromatic substitution. This allows for the introduction of a variety of functional groups onto the benzyl portion of the molecule. The reaction conditions must be chosen carefully to avoid side reactions at the benzylic position or the piperidine nitrogen. Similar to the phenyl moiety, a substituted benzyl halide can be used in the initial reductive amination or N-alkylation step to introduce a functionalized benzyl group directly.

Introduction of Carboxylic Acid, Cyano, and Other Functional Groups

The functionalization of the this compound scaffold, particularly at the 4-position, is a critical step in the synthesis of various biologically active molecules. The introduction of cyano and carboxylic acid groups is frequently accomplished through a well-established synthetic sequence commencing with a Strecker reaction.

The common precursor for these transformations is 1-benzyl-4-piperidone. The Strecker synthesis involves the one-pot, three-component reaction of this ketone with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), and an amine. google.comutrgv.edu For instance, the reaction of 1-benzyl-4-piperidone with aniline (B41778) and KCN produces the corresponding α-aminonitrile, 1-benzyl-4-anilino-4-cyanopiperidine. google.comdtic.mil This reaction is often performed in acidic conditions, for example, using acetic acid, to facilitate the formation of the intermediate iminium ion, which is then attacked by the cyanide nucleophile. google.comgoogle.com Optimization of reaction time is crucial, as the α-aminonitrile can be sensitive to acid and may revert to the starting materials if the reaction is prolonged. dtic.mil

Beyond the cyano and carboxyl groups, the this compound core can be modified with other functionalities. For example, the carboxylic acid can be esterified using reagents like thionyl chloride followed by treatment with an alcohol (e.g., methanol (B129727) or ethanol) to produce the corresponding methyl or ethyl ester. ekjm.org These esters can, in turn, be subjected to reduction. For instance, the reduction of ethyl 1-benzylpiperidine-4-carboxylate with diisobutylaluminum hydride (DIBAL-H) at low temperatures yields 1-benzylpiperidine-4-carboxaldehyde. prepchem.com

The following table summarizes key transformations for functionalizing the piperidine ring.

| Starting Material | Transformation | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Strecker Reaction (Cyanation) | Aniline, KCN, Acetic Acid | 1-Benzyl-4-anilino-4-cyanopiperidine | >90% |

| 1-Benzyl-4-anilino-4-cyanopiperidine | Nitrile Hydrolysis (Amide formation) | Conc. H₂SO₄ | 1-Benzyl-4-anilino-4-piperidinecarboxamide | 73% |

| 1-Benzyl-4-anilino-4-piperidinecarboxamide | Amide Hydrolysis (Carboxylic acid formation) | Conc. HCl, Heat | 1-Benzyl-4-anilino-4-piperidinecarboxylic acid | - |

| Ethyl 1-benzylpiperidine-4-carboxylate | Ester Reduction | Diisobutylaluminum hydride (DIBAL-H) | 1-Benzylpiperidine-4-carboxaldehyde | 92% |

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

The creation of specific stereoisomers of substituted piperidines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed for the stereoselective synthesis and resolution of piperidine derivatives.

Asymmetric Hydrogenation: A powerful method for establishing chirality during the formation of the piperidine ring is the asymmetric hydrogenation of pyridine precursors. liverpool.ac.uk This approach often involves the activation of the pyridine ring by N-alkylation to form a pyridinium (B92312) salt, which enhances its reactivity towards hydrogenation and prevents catalyst deactivation. unimi.itdicp.ac.cn Chiral metal complexes, typically based on iridium or rhodium with chiral phosphine (B1218219) ligands (e.g., JosiPhos, MeO-biphep, SynPhos), are employed as catalysts. unimi.itdicp.ac.cn For example, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rh-JosiPhos catalyst in the presence of a base can produce the corresponding chiral piperidines with high enantiomeric excess (ee), up to 90%. unimi.it Another strategy involves the use of a chiral auxiliary attached to the pyridine ring. The auxiliary directs the stereochemical outcome of a heterogeneous hydrogenation (e.g., using PtO₂), and is subsequently cleaved to release the enantioenriched piperidine. dicp.ac.cn This method allows for the formation of multiple stereocenters with excellent optical purity. dicp.ac.cn

Kinetic Resolution: For racemic mixtures of piperidine derivatives, kinetic resolution offers an effective means of separating enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. nih.gov One prominent method is enantioselective acylation, where a chiral acylating agent preferentially reacts with one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. nih.govrsc.org Chiral hydroxamic acids, used in conjunction with N-heterocyclic carbene (NHC) catalysts, have proven effective for the kinetic resolution of disubstituted piperidines, achieving high selectivity factors. nih.govethz.ch Another kinetic resolution strategy involves asymmetric deprotonation using a chiral base, such as n-BuLi complexed with a chiral ligand like (-)-sparteine. This approach has been successfully applied to N-Boc-2-arylpiperidines, where one enantiomer is selectively deprotonated and can be subsequently trapped with an electrophile, leaving the other enantiomer unreacted. rsc.org

Chiral Resolution by Chromatography: A widely used and versatile method for separating enantiomers is high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP). eijppr.com CSPs create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including piperidine derivatives. eijppr.com For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available cellulose-based columns like Chiralcel OD and Chiralcel OJ.

The following table provides an overview of different stereoselective and resolution techniques applicable to piperidine derivatives.

| Technique | Methodology | Example Application / Reagents | Key Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic reduction of pyridinium salts | Rh-JosiPhos or Iridium-SynPhos catalysts | High enantiomeric excess (up to 90% ee) |

| Kinetic Resolution | Enantioselective acylation | Chiral hydroxamic acids / NHC catalyst | Separation of enantiomers with high selectivity (s up to 52) |

| Kinetic Resolution | Asymmetric deprotonation | n-BuLi / (-)-sparteine | Separation of N-Boc-2-arylpiperidine enantiomers |

| Chiral Resolution | High-Performance Liquid Chromatography (HPLC) | Cellulose-based chiral stationary phases (e.g., Chiralcel OD) | Baseline separation of piperidine enantiomers |

Structure Activity Relationships Sar and Ligand Design Principles

Exploration of Substituent Effects on Biological Activity

The biological activity of 1-benzyl-4-phenylpiperidine derivatives can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can dramatically alter a compound's affinity and selectivity for specific receptors.

Influence of Aromatic Ring Substitutions on Receptor Binding

Modifications to the benzyl (B1604629) and phenyl rings are a common strategy to modulate the receptor binding profile of this class of compounds. Research has shown that the nature and position of substituents on these aromatic rings are critical determinants of biological activity.

For instance, in the development of cholinesterase inhibitors, substitutions on the benzyl moiety have a significant impact on inhibitory activity. nih.gov Studies on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have demonstrated that the introduction of halogen atoms like fluorine and chlorine, as well as methyl groups, can enhance inhibitory potency. nih.gov Specifically, a 4-chloro substitution on the benzyl ring was found to increase AChE inhibitory activity fifteen-fold compared to the unsubstituted compound. nih.gov Similarly, for D4.2 dopamine (B1211576) receptor affinity, halogen and methyl substitutions at the 3- or 4-position of the benzyl group were found to be favorable. nih.gov

The following table summarizes the effects of various substitutions on the benzyl ring on cholinesterase inhibition.

| Compound Series | Substituent on Benzyl Ring | Position | Effect on AChE Activity | Effect on BChE Activity |

| 9 | None (H) | - | Baseline (IC50 = 3.14 µM) | Low Activity |

| 9i | Fluorine (F) | 3 | Increased Potency | Low Activity |

| 9m | Chlorine (Cl) | 4 | 15-fold Increase in Potency (IC50 = 0.21 µM) | Low Activity |

| 9o | Bromine (Br) | 3 | Increased Potency | Low Activity |

| 15b | Methyl (CH3) | 2 (ortho) | Comparable to sulphonamide analog | Not specified |

| 15c | Methyl (CH3) | 3 (meta) | Comparable to sulphonamide analog | Not specified |

| 15d | Methyl (CH3) | 4 (para) | Reduced Potency | Not specified |

This table is generated based on data presented in the text. nih.gov

Impact of N-Substitution on Pharmacological Profile

In studies of 3-phenylpiperidines targeting dopamine receptors, it has been observed that larger N-substituents generally increase both presynaptic and postsynaptic dopaminergic activity. nih.gov An N-propyl group often confers high efficacy, but even larger substituents can lead to higher potency in certain molecular scaffolds. nih.gov This suggests that the size and lipophilicity of the N-substituent are key factors in modulating the interaction with the receptor, with a general trend showing that more lipophilic N-substituents lead to higher affinity for sigma receptor sites, up to a certain size. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide a computational framework to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR models are invaluable for predicting the activity of new analogs and for understanding the key molecular features that govern their pharmacological effects.

Computational Descriptors for SAR Analysis

The development of robust QSAR models relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For piperidine (B6355638) derivatives, a wide range of descriptors has been successfully employed. These can be broadly categorized as:

Topological and Structural Descriptors: These describe the connectivity and branching of atoms in a molecule, including connectivity indices and kappa shape indices. tandfonline.com

Physicochemical Descriptors: These account for properties like hydrophobicity (logP) and electronic effects.

Spatial and 3D Descriptors: These descriptors capture the three-dimensional shape and geometry of the molecule. tandfonline.comnih.gov Geometrical descriptors are particularly important for compounds developed based on conformational restriction strategies. tandfonline.com

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for receptor-ligand interactions. tandfonline.com

2D Autocorrelation Descriptors: These descriptors have been successfully used to model the inhibitory and antiproliferative activities of piperidine derivatives. tandfonline.comnih.gov

The selection of relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms (GA) or stepwise regression to identify the subset of descriptors that best correlates with biological activity. tandfonline.comtandfonline.com

Predictive Models for this compound Derivatives

Various statistical and machine learning methods have been used to build predictive QSAR models for piperidine derivatives. These models establish a mathematical equation linking the selected descriptors to the biological activity.

Commonly used methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and activity. tandfonline.comnih.gov

Partial Least Squares (PLS): PLS is another linear regression method that is particularly useful when the number of descriptors is large. tandfonline.com In studies of CCR5 antagonists, PLS models yielded good external predictability. tandfonline.com

Artificial Neural Networks (ANN): ANNs are non-linear methods that can capture more complex relationships between structure and activity. nih.gov A study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists successfully used a back-propagation neural network to create a predictive QSAR model. nih.gov

The predictive power of these models is assessed through internal and external validation, using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). tandfonline.comnih.gov For example, QSAR models for furan-pyrazole piperidine derivatives have been developed with high predictive ability, showing r² values between 0.742 and 0.832. tandfonline.comnih.gov

Conformational Analysis and its Role in Ligand-Target Interactions

The three-dimensional conformation of a this compound derivative is a crucial factor that dictates how it fits into the binding pocket of a biological target. The inherent flexibility of the piperidine ring and the rotational freedom of the N-benzyl and C4-phenyl bonds allow the molecule to adopt various shapes.

When the piperidine nitrogen is bonded to an aromatic ring, such as in the N-benzyl group, the lone pair of electrons on the nitrogen can conjugate with the π-system of the ring. This increases the sp2 character of the nitrogen and imparts partial double-bond character to the C-N bond. nih.govacs.org This electronic effect results in a phenomenon known as pseudoallylic strain, which influences the conformational preference of substituents on the piperidine ring. nih.gov This strain often forces a substituent at the 2-position of the piperidine ring into an axial orientation to minimize steric hindrance. nih.govacs.org This preference for an axial conformation increases the molecule's three-dimensionality, giving it a unique T-shape compared to the L-shape of other common motifs. nih.govacs.org

This defined three-dimensional shape is critical for ligand-target interactions. A conformational penalty of around 3 kcal/mol, which can be the difference between a favored and a disfavored conformation, is often too large to be overcome by the energy gained from protein-ligand binding interactions. acs.org Therefore, designing molecules that are pre-organized in the bioactive conformation required for receptor binding is a key principle in ligand design. Understanding the preferred conformations of the this compound scaffold allows for the rational design of derivatives with improved binding affinity and selectivity.

Lead Optimization Strategies in this compound Research

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. For the this compound series, this process involves iterative chemical modifications to improve a multitude of parameters, including biological activity, selectivity, and pharmacokinetic properties.

Multi-parameter Optimization Campaigns

Modern drug discovery has moved beyond the singular pursuit of high potency, embracing a more holistic approach known as multi-parameter optimization (MPO). This strategy seeks to simultaneously balance multiple, often conflicting, properties to increase the probability of clinical success. In the context of this compound research, particularly for CNS-active agents, MPO campaigns are essential for achieving a desirable profile that includes not only high target affinity but also appropriate physicochemical properties for blood-brain barrier penetration, metabolic stability, and a favorable safety profile.

A key tool in MPO is the development of a scoring function that integrates various parameters into a single desirability score. For CNS drug candidates, this often includes properties such as calculated logP (cLogP), topological polar surface area (TPSA), molecular weight (MW), hydrogen bond donors (HBD), and pKa. An MPO desirability score, often on a scale of 0 to 6, can be used to prospectively guide the design of new analogues with a higher likelihood of possessing a balanced profile.

The following table illustrates a hypothetical MPO scoring profile that could be applied to a this compound lead optimization campaign for a CNS target.

| Parameter | Desired Range | Scoring Function |

| Potency (pIC50) | > 7.5 | Linear ramp from 6.5 to 7.5 |

| cLogP | 2 - 4 | Gaussian centered at 3 |

| TPSA (Ų) | 40 - 90 | Linear ramp down from 90 |

| Molecular Weight | < 450 | Linear ramp down from 500 |

| hERG pIC50 | < 5 | Step function |

| Metabolic Stability (HLM, % remaining at 30 min) | > 80% | Linear ramp from 20% to 80% |

Design of Analogues for Enhanced Potency and Selectivity

A primary goal of lead optimization is to enhance the potency of a compound for its intended target while simultaneously improving its selectivity over other related or unrelated targets to minimize off-target effects. Research on this compound derivatives has provided numerous examples of how systematic structural modifications can achieve these objectives.

The this compound scaffold has been extensively explored for its interaction with monoamine transporters, including the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT). Structure-activity relationship (SAR) studies have revealed key structural features that govern both potency and selectivity.

In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the substitution on the N-benzyl group was found to be critical for DAT affinity and selectivity over SERT and the norepinephrine (B1679862) transporter (NET). The introduction of electron-withdrawing groups at the 4-position of the benzyl ring was generally beneficial for DAT binding. nih.gov

Table 1: SAR of N-Benzyl Substitutions on DAT, SERT, and NET Binding Affinity nih.gov

| Compound | R | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| 1a | H | 14.7 | 1180 | 2500 |

| 1b | 4-F | 8.1 | 1340 | 1860 |

| 1c | 4-Cl | 4.9 | 1620 | 840 |

| 1d | 4-CN | 3.7 | 2280 | 620 |

Data presented in this table is derived from the cited source and is intended for illustrative purposes.

Further studies on 4-benzylpiperidine (B145979) carboxamides have demonstrated that the nature of the aromatic substituents and the length of the linker play a crucial role in modulating selectivity between SERT, NET, and DAT. For example, compounds with a biphenyl (B1667301) group generally showed higher inhibition of SERT and NET, while those with a diphenyl group exhibited stronger inhibition of DAT. nih.gov

The this compound framework has also been utilized in the design of potent and selective acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. In one study, a series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives were synthesized and evaluated. The nature of the heteroaromatic ring was found to significantly influence AChE inhibitory activity. nih.gov

Table 2: SAR of Heteroaromatic Groups on AChE Inhibition nih.gov

| Compound | Heteroaromatic Group | AChE IC₅₀ (nM) |

| 6a | 2-Benzofuranyl | 110 |

| 6b | 2-Benzothienyl | 48 |

| 6c | 6-Quinolyl | 15 |

| 6d | 2-Methyl-6-benzothiazolyl | 6.8 |

Data presented in this table is derived from the cited source and is intended for illustrative purposes.

In another approach, researchers designed dual-target inhibitors of AChE and SERT based on the 1-benzylpiperidine (B1218667) scaffold. While achieving potent dual activity proved challenging, the study identified compounds with interesting polypharmacological profiles, highlighting the potential for this scaffold in developing multi-target ligands for complex diseases like Alzheimer's. mdpi.comresearchgate.net For instance, one compound with a 4-fluorophenylacetate moiety attached to the piperidine nitrogen showed potent AChE inhibition but low affinity for SERT, while another analogue displayed good and selective activity against butyrylcholinesterase (BuChE) and SERT. mdpi.com

Pharmacological Characterization and Molecular Mechanisms of Action

Receptor Binding Profiles and Selectivity Assessments

The rigid structure of the 4-phenylpiperidine (B165713) core, combined with the conformational flexibility of the N-benzyl group, allows for diverse interactions with numerous receptor types.

Derivatives of 1-benzyl-4-phenylpiperidine have been investigated as high-affinity ligands for sigma (σ) receptors, which are unique intracellular chaperone proteins implicated in various neurological functions. sigmaaldrich.comresearchgate.net Research has focused on defining the structure-affinity relationships for both σ1 and σ2 subtypes.

In one study, a series of aralkyl derivatives of 4-benzylpiperidine (B145979) were synthesized to systematically study how modifications to the aralkyl moiety affect binding. The affinity of these compounds for sigma receptors varied significantly, with σ2/σ1 selectivity ratios ranging from 0.1 to 9. nih.gov This highlights that subtle structural changes can shift the preference between the two sigma receptor subtypes. For instance, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide was identified as a ligand with notable σ1 affinity and selectivity. unict.it The phenoxyalkylpiperidine scaffold has also been shown to be an effective framework for achieving selectivity for the σ1 receptor over the σ2 receptor. uniba.it

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-[(4-chlorophenoxy)ethyl]piperidine derivative (1a) | 0.34 - 1.18 | > 52.3 | uniba.it |

| N-[(4-methoxyphenoxy)ethyl]piperidine derivative (1b) | 0.89 - 1.49 | > 52.3 | uniba.it |

| Benzyl (B1604629) derivative 12a (AD353) | <1.0 | Not specified (selective) | unict.it |

The this compound structure is a key pharmacophore for dopamine (B1211576) receptor ligands, particularly for the D2-like family (D2, D3, and D4). nih.gov There is high homology among the D2-like receptors, making the development of subtype-selective ligands a significant challenge. nih.gov

Studies on 1-benzylpiperidine (B1218667) derivatives have revealed compounds with high affinity for the D4 receptor. The modification of the linker length between the core piperidine (B6355638) and other moieties has been shown to be detrimental to D4 affinity. mdpi.com In contrast, certain substitutions can maintain high D4 affinity while reducing affinity for the D2 receptor, thereby increasing selectivity. mdpi.com For example, the 4-benzyl derivative known as compound 8 emerged as a potent and selective D4 receptor antagonist. mdpi.com Other research has focused on modifying related structures, such as 3-(1-benzylpiperidin-4-yl)phenol, which acts as a partial D2 receptor agonist. nih.gov The compound 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine has been identified as a potent and selective dopamine reuptake inhibitor. wikipedia.org

| Compound Derivative | D2 Receptor Affinity (pKi) | D3 Receptor Affinity (pKi) | D4 Receptor Affinity (pKi) | Reference |

|---|---|---|---|---|

| Compound 16 (regioisomer of 4-benzyl derivative 8) | 5.44 | Not specified | 8.79 | mdpi.com |

| 4-phenyl-1,2,3,6-tetrahydropyridine 19 | 6.24 | 6.58 | 8.82 | mdpi.com |

The 4-phenylpiperidine scaffold is a foundational element in the development of opioid receptor ligands, most notably as the core of pethidine (meperidine). nih.govwikipedia.org This structural motif has been extensively utilized to create potent agonists and antagonists for various opioid receptor subtypes, which include the mu (μ), delta (δ), and kappa (κ) receptors. mdpi.comnih.gov

Research has led to the design of small molecule μ-opioid receptor (MOR) agonists based on the 4-phenylpiperidine framework, which show excellent agonistic activity. researchgate.netdrugbank.com Fentanyl, a potent μ-opioid agonist, is a well-known member of the 4-anilinopiperidine class, which is a derivative of the 4-phenylpiperidine structure. nih.govpainphysicianjournal.com Furthermore, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore, an elaborated version of the core structure, has been incorporated into ligands with high affinity for not only the traditional opioid receptors (μ, δ, κ) but also the nociceptin/orphanin FQ peptide (NOP) receptor. acs.org

| Compound | Receptor Target | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Loperamide | μ (mu) | 3 | researchgate.net |

| Loperamide | δ (delta) | 48 | researchgate.net |

| Loperamide | κ (kappa) | 1156 | researchgate.net |

| JDTic | κ (kappa) | 0.25 | acs.org |

| JDTic | NOP | 16.67 | acs.org |

Dopamine and opioid receptors are members of the large G protein-coupled receptor (GPCR) superfamily. mdpi.comnih.gov These receptors mediate their signals by activating intracellular G proteins upon ligand binding. The D1-like family of dopamine receptors typically couples to Gs proteins to activate adenylyl cyclase, while the D2-like family (including D2, D3, and D4) and all three major opioid receptor subtypes (μ, κ, δ) primarily couple to Gi/o proteins to inhibit adenylyl cyclase activity. nih.govnih.gov The interaction of this compound derivatives with these GPCRs can lead to a cascade of downstream signaling events, demonstrating the significance of this chemical scaffold in modulating GPCR-mediated pathways.

Enzyme Inhibition Studies

Beyond receptor modulation, derivatives of this compound have been evaluated for their ability to inhibit key enzymes involved in neurotransmission.

A significant area of research has been the development of 1-benzylpiperidine derivatives as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in managing conditions characterized by cholinergic deficits.

Several studies have reported potent anti-AChE activity for compounds containing the 1-benzylpiperidine moiety. nih.govmdpi.com For example, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) was found to be a strong, mixed-type inhibitor of AChE. nih.gov Molecular modeling and structure-activity relationship studies have indicated that the N-benzyl group plays a crucial role in the inhibitory action by interacting with key amino acid residues, such as Trp86, in the catalytic active site of AChE through π-π stacking interactions. nih.govfrontiersin.org Some derivatives have shown high selectivity for AChE over BChE, which can be a desirable characteristic for therapeutic applications. nih.gov

| Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Reference |

|---|---|---|---|

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | 1.2 nM | ~41,580 nM (34700-fold selective) | nih.gov |

| Compound 19 (phenylacetate derivative) | 5.10 µM | 26.78 µM | mdpi.com |

| Compound 15b (benzimidazolinone derivative) | 0.39 µM | Not specified | nih.gov |

| Compound 15j (benzimidazolinone derivative) | Not specified | 0.16 µM | nih.gov |

| (7R,13aS)-7-benzylstepholidine (1a) | 40.6 µM | Not specified | frontiersin.org |

Molecular Mechanisms of Action

Interactions with Ligand-Operated Molecular Chaperones (e.g., Sigma-1 Receptor)

The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum-mitochondria interface, is a significant target for this compound and its derivatives. unict.itmdpi.com This receptor plays a crucial role in modulating a variety of cellular functions, and its interaction with ligands can trigger significant downstream effects.

Research into a series of aralkyl derivatives of 4-benzylpiperidine has elucidated key structure-affinity relationships for sigma receptors. nih.gov Systematic modifications to the aralkyl moiety of these compounds have been shown to significantly alter their binding affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. nih.gov The affinity and selectivity of these derivatives vary considerably, highlighting the specific structural requirements for potent sigma receptor binding. nih.gov While many compounds in this class demonstrate selectivity for sigma receptors over other targets like serotonin (B10506) 5-HT(1A) and dopamine D(2) receptors, some derivatives exhibit high affinity for both sigma and 5-HT(1A) receptors. nih.gov

The interaction between ligands and the sigma-1 receptor is known to influence the receptor's oligomeric state. mdpi.com Agonist binding tends to promote the formation of monomers and dimers, while antagonist binding favors higher-order oligomers. mdpi.com This modulation of the receptor's structure is a key mechanism through which ligands like benzylpiperidine derivatives can exert their effects.

| Compound | Sigma-1 (σ1) Affinity Ki (nM) | Sigma-2 (σ2) Affinity Ki (nM) | Receptor Selectivity (σ2/σ1) |

|---|---|---|---|

| Derivative 9aa | Data not specified | Data not specified | Variable (0.1 to 9 for the series) nih.gov |

| Derivative 9ba | Data not specified | Data not specified | Variable (0.1 to 9 for the series) nih.gov |

| Derivative 9ab | Data not specified | Data not specified | Variable (0.1 to 9 for the series) nih.gov |

Cellular Pathway Engagement and Signal Transduction Studies

The engagement of this compound derivatives with the sigma-1 receptor initiates a cascade of intracellular signaling events. Activation of the sigma-1 receptor can enhance intracellular calcium (Ca++) levels and increase the sensitivity of the N-methyl-D-aspartate receptor (NMDAr), a key player in neuronal excitability. unict.it This potentiation of NMDAr function leads to a greater influx of sodium (Na+) and Ca++ ions. unict.it

This ionic influx subsequently triggers the activation of the extracellular signal-regulated kinases (ERK) 1/2 pathway. unict.it The ERK pathway is a central signaling cascade involved in regulating numerous cellular processes, including gene expression. Its activation by sigma-1 receptor ligands can boost NMDAr transcription, contributing to neuronal hyperexcitability. unict.it

Furthermore, studies on structurally related compounds, such as the potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have demonstrated a modulatory effect on nitric oxide (NO) production. documentsdelivered.com Research indicates that this sigma-1 receptor ligand can attenuate both basal and NMDA-evoked NO synthesis. documentsdelivered.com This effect is specifically mediated by the sigma-1 receptor, as it can be reversed by a selective sigma-1 receptor antagonist. documentsdelivered.com This suggests that the sigma-1 receptor, when engaged by ligands like PPBP, can influence signaling pathways that are critically involved in excitotoxicity. documentsdelivered.com The sigma-1 receptor's ability to bind to other proteins, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), and modulate their activity further illustrates its complex role in cellular signaling. unict.it

| Ligand Class | Receptor Target | Downstream Effect | Signaling Pathway Implication |

|---|---|---|---|

| Piperidine Derivatives | Sigma-1 Receptor | Enhances intracellular Ca++ levels unict.it | Calcium Signaling unict.it |

| Piperidine Derivatives | Sigma-1 Receptor | Increases NMDAr sensitivity unict.it | NMDA Receptor Signaling unict.it |

| Piperidine Derivatives | Sigma-1 Receptor | Activates ERK 1/2 pathway unict.it | MAPK/ERK Signaling unict.it |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 Receptor | Attenuates NMDA-evoked nitric oxide production documentsdelivered.com | Nitric Oxide Signaling documentsdelivered.com |

Preclinical Research Applications and in Vivo Models

In Vitro Pharmacological Assays

In vitro assays are fundamental in the early stages of drug discovery for characterizing the interaction of novel compounds with their biological targets. For derivatives of 1-benzyl-4-phenylpiperidine, these assays are crucial for determining binding affinities, enzyme inhibitory potency, and for identifying initial lead compounds.

Radioligand competition binding assays are a cornerstone for evaluating the affinity of a compound for a specific receptor. giffordbioscience.com These assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Derivatives of this compound have been extensively evaluated against various CNS receptors.

For instance, modifications of 3-(1-benzylpiperidin-4-yl)phenol led to a series of compounds with affinity for the dopamine (B1211576) D₂ receptor. nih.gov Similarly, analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine were developed as potent and selective ligands for the dopamine transporter (DAT), with researchers evaluating how different aromatic substitutions influence binding affinity and selectivity over the serotonin (B10506) transporter (SERT). nih.gov Research into 4-phenylpiperidine (B165713) derivatives has also demonstrated high agonistic activity towards the human mu-opioid receptor. nih.gov Furthermore, studies on other derivatives have shown significant affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders. nih.govresearchgate.net

| Compound | Target | Binding Affinity (IC₅₀ or Kᵢ, nM) | Reference |

|---|---|---|---|

| Compound 13b (thiophene bioisostere) | Dopamine Transporter (DAT) | 13.8 (IC₅₀) | nih.gov |

| Compound 11b (R = NO₂) | Dopamine Transporter (DAT) | 16.4 (IC₅₀) | nih.gov |

| Compound 5a (R = F) | Dopamine Transporter (DAT) | 17.2 (IC₅₀) | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor (σ₁) | 3.2 (Kᵢ) | nih.gov |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) | Sigma Receptors (in MCF-7 cells, displaced by Haloperidol) | 4.6 (Kᵢ) | researchgate.net |

The this compound scaffold has also been incorporated into compounds designed to inhibit specific enzymes. Enzyme inhibition assays, conducted in either cell-free (biochemical) or cell-based systems, are used to quantify the potency of these inhibitors, typically reported as an IC₅₀ value.

A significant area of research has been the development of acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. mdpi.com Derivatives such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) and 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine have emerged from these efforts as highly potent and selective AChE inhibitors. nih.govnih.gov In addition to cholinesterases, other enzymes have been targeted. Benzylpiperidine derivatives have been evaluated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. unisi.it The parent compound, 4-benzylpiperidine (B145979), has also been shown to act as a weak inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B). wikipedia.org

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (Compound 19) | Acetylcholinesterase (AChE) | 1.2 nM | ~34,700-fold vs. BuChE | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7 nM | 1250-fold vs. BuChE | nih.gov |

| Compound 13 (benzylpiperidine derivative) | Monoacylglycerol Lipase (MAGL) (cell-free) | 193 nM | Selective vs. FAAH, ABHD6, ABHD12 | unisi.it |

| Compound 13 (benzylpiperidine derivative) | Monoacylglycerol Lipase (MAGL) (cell-based) | 199 nM | N/A | unisi.it |

| 4-Benzylpiperidine | Monoamine Oxidase A (MAO-A) | 130 µM | Weak inhibitor | wikipedia.org |

| 4-Benzylpiperidine | Monoamine Oxidase B (MAO-B) | 750 µM | Weak inhibitor | wikipedia.org |

High-Throughput Screening (HTS) allows for the rapid testing of large, diverse chemical libraries against a specific biological target to identify "hit" compounds. drugtargetreview.comnuvisan.com The this compound core is considered a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, distinct biological targets. nih.gov As such, libraries of compounds containing this motif are often included in HTS campaigns for CNS targets. The identification of initial hits from HTS, which may possess micromolar to nanomolar activity, serves as the starting point for more focused medicinal chemistry efforts (hit-to-lead optimization) to improve potency, selectivity, and drug-like properties. nuvisan.com

In Vivo Preclinical Models for Mechanistic Research

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their pharmacological effects and mechanism of action in a complex biological system.

Rodent models are extensively used to probe the neuropharmacological effects of this compound derivatives. These studies can provide insights into the potential therapeutic applications of the compounds.

For example, pridopidine, a derivative developed from a 4-phenylpiperidine scaffold, was evaluated in rodent models of locomotor activity. nih.gov It was found to reduce hyperactivity, a characteristic often associated with dopamine D₂ receptor antagonists. nih.gov However, unlike classic antagonists, it also increased spontaneous activity in habituated animals, demonstrating a unique "dopaminergic stabilizer" profile. nih.gov In other research, benzylpiperazine derivatives, which share structural similarities, have been tested in mouse models of pain, such as the formalin test for inflammatory pain and the chronic constriction injury model for neuropathic pain, where they produced dose-dependent antinociceptive and anti-allodynic effects. nih.gov The rewarding properties of related compounds have also been investigated using the conditioned place preference method in rats, which can indicate abuse potential. nih.gov Furthermore, potent AChE inhibitors based on the 1-benzylpiperidine (B1218667) structure have been shown to increase acetylcholine (B1216132) levels in the rat cerebral cortex, confirming target engagement in the brain. nih.gov

Understanding a drug's distribution within the body, particularly its ability to cross the blood-brain barrier and engage its target, is critical for CNS drug development. Studies in rodent models are employed to determine receptor occupancy and biodistribution.

Radiolabeled versions of this compound derivatives are used for this purpose. For example, the biodistribution of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), a high-affinity sigma receptor ligand, was studied in rats and tumor-bearing mice. researchgate.net These studies revealed that the compound cleared quickly from the blood but showed significant uptake and retention in tissues known to express a high density of sigma receptors. researchgate.net In vivo specificity was confirmed through blockade experiments, where pre-administration of a known sigma ligand, haloperidol (B65202), significantly reduced the uptake of the radioligand in target organs like the brain, heart, and lungs. researchgate.net Such studies are vital for confirming that a compound reaches its intended target in the CNS and for establishing a relationship between receptor occupancy and the observed pharmacological effect.

Assessment of Biological Activity in Animal Disease Models (Non-Clinical Efficacy)

Derivatives of the this compound scaffold have been evaluated in animal models for their therapeutic potential, particularly in the context of neuropathic pain. One such derivative, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), was designed as an analog of haloperidol to target the sigma-1 (σ1) receptor, which is implicated in pain modulation. nih.gov

The non-clinical efficacy of LMH-2 was investigated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. nih.gov This model is a well-established method for inducing pain-like behaviors in animals, such as allodynia (pain response to a non-painful stimulus) and hyperalgesia (increased sensitivity to a painful stimulus), which mimic symptoms of human neuropathic pain. mdpi.comnih.gov In these studies, LMH-2 demonstrated significant, dose-dependent antiallodynic and antihyperalgesic effects. nih.gov The potency of LMH-2 was found to be approximately two times higher than that of gabapentin, a commonly prescribed medication for neuropathic pain. nih.gov These findings suggest that antagonism of the σ1 receptor by this this compound derivative is a viable strategy for reducing neuropathic nociception. nih.govunict.it

| Animal Model | Compound | Observed Effect | Key Finding | Reference |

|---|---|---|---|---|

| Rat (Wistar) with Chronic Constriction Injury (CCI) of the sciatic nerve | LMH-2 | Antihyperalgesic and Antiallodynic | Produced dose-dependent reduction of neuropathic pain behaviors; potency was twice that of gabapentin. | nih.gov |

Development of Molecular Probes and Radiotracers for Imaging

The this compound structure has served as a valuable template for the development of molecular probes for positron emission tomography (PET), a powerful in vivo imaging technique. These probes, labeled with positron-emitting radionuclides like Fluorine-18, allow for the non-invasive mapping and quantification of specific molecular targets, such as receptors, in living organisms.

Synthesis of Fluorine-18 Labeled Radioligands for PET Imaging

A key development in this area is the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a radioligand designed for imaging sigma receptors. nih.gov The radiosynthesis of this tracer was achieved through a one-step nucleophilic aromatic substitution reaction. nih.gov The process involved reacting the 2-nitro precursor, N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide, with no-carrier-added [18F]fluoride ion. nih.gov The reaction was conducted in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature, followed by purification using high-performance liquid chromatography (HPLC). nih.gov This method provided the desired radioligand with a high specific activity, which is crucial for receptor imaging studies to avoid pharmacological effects from the tracer itself. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Precursor | N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide | nih.gov |

| Reaction Type | Nucleophilic substitution with [18F]fluoride | nih.gov |

| Solvent | DMSO | nih.gov |

| Temperature | 140 °C | nih.gov |

| Reaction Time | 20 minutes | nih.gov |

| Total Synthesis Time | 90 minutes | nih.gov |

| Radiochemical Yield (decay corrected) | 4-10% | nih.gov |

| Specific Activity | 0.4-1.0 Ci/µmol | nih.gov |

Biodistribution and Blocking Studies in Animal Models for Receptor Mapping

Following successful synthesis, the 18F-labeled radioligand, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, was evaluated in animal models to determine its whole-body distribution and its specificity for the intended target. nih.gov

Biodistribution studies were conducted in mice. After intravenous injection, the tracer showed high uptake in various organs, including the brain, heart, liver, lungs, spleen, and kidneys. nih.gov The radioactivity in these organs remained relatively constant between 60 and 120 minutes post-injection. nih.gov Importantly, there was no significant increase in radioactivity in the bone, which suggests that the radiotracer is stable against in vivo defluorination. nih.gov

| Organ | 30 min | 60 min | 120 min | Reference |

|---|---|---|---|---|

| Blood | 0.96 ± 0.08 | 0.79 ± 0.09 | 0.57 ± 0.05 | nih.gov |

| Brain | 2.25 ± 0.20 | 2.27 ± 0.17 | 2.01 ± 0.19 | nih.gov |

| Heart | 4.01 ± 0.35 | 3.98 ± 0.31 | 3.55 ± 0.28 | nih.gov |

| Lungs | 4.25 ± 0.41 | 4.11 ± 0.38 | 3.67 ± 0.30 | nih.gov |

| Liver | 4.52 ± 0.39 | 4.48 ± 0.42 | 4.01 ± 0.33 | nih.gov |

| Spleen | 3.11 ± 0.29 | 3.20 ± 0.25 | 2.98 ± 0.21 | nih.gov |

| Kidneys | 3.89 ± 0.33 | 3.75 ± 0.30 | 3.42 ± 0.27 | nih.gov |

| Bone | 0.88 ± 0.11 | 0.95 ± 0.10 | 1.05 ± 0.12 | nih.gov |

Blocking studies were performed in rats to confirm that the uptake of the radiotracer in the brain was due to specific binding to sigma receptors. nih.gov This involves pre-treating the animals with a high dose of an unlabeled drug known to bind to the target receptor. If the radiotracer is binding to the same site, its uptake should be significantly reduced. In this case, the sigma-selective ligand haloperidol was used as the blocking agent. The results indicated that the uptake of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide in the rat brain was indeed selective for haloperidol-sensitive sigma sites. nih.gov This confirmed the tracer's utility for specifically mapping these receptors in vivo. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. This method is crucial for understanding the molecular basis of a drug's mechanism of action. For derivatives of 1-benzyl-4-phenylpiperidine, docking studies have been instrumental in elucidating their interactions with various biological targets.

For instance, docking studies on 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, a potent and selective inhibitor of acetylcholinesterase (AChE), have been performed to predict its binding site. elsevierpure.com These studies suggested that the molecule spans the entire binding cavity of AChE. The protonated piperidine's ammonium (B1175870) group was predicted to interact with key amino acid residues like Trp84 and Phe330, while the benzyl (B1604629) group also interacts with these residues. The indanone portion of the molecule was found to interact with residues such as Tyr70 and Trp279. elsevierpure.com Such detailed interaction maps are vital for understanding the high potency of these inhibitors and for designing new analogs with enhanced affinity. elsevierpure.com

In another study, novel compounds containing the N-benzyl piperidine (B6355638) moiety were designed as potential AChE inhibitors. bg.ac.rs Molecular docking was used to evaluate their binding modes within the active site of the AChE enzyme, helping to rationalize the structure-activity relationships observed experimentally. bg.ac.rs Similarly, derivatives like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine have been evaluated computationally for their potential against SARS-CoV-2 protein targets, with docking studies revealing efficient interactions with the COVID-19 protease. nih.govnih.gov

These studies highlight how molecular docking provides critical insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern the binding of this compound derivatives to their targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | Trp84, Phe330, Asp72 | Cation-π, Hydrophobic | elsevierpure.com |

| Acetylcholinesterase (AChE) | Tyr70, Trp279 | Hydrophobic | elsevierpure.com |

| SARS-CoV-2 Protease | Not specified | Not specified | nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD is particularly useful for assessing the conformational flexibility of ligands like this compound and the stability of the ligand-receptor complex.

The this compound scaffold possesses significant conformational flexibility due to the rotatable bonds associated with the benzyl and phenyl groups and the chair-boat flipping of the piperidine ring. Conformational analysis using molecular mechanics calculations has been applied to structurally related tetrahydroisoquinolines to understand their preferred shapes. nih.gov These studies show that the six-membered heterocyclic ring typically prefers a half-chair conformation, with bulky phenyl groups adopting pseudo-equatorial positions to minimize steric hindrance. nih.gov

MD simulations can be used to explore the conformational landscape of a molecule and identify low-energy, biologically relevant conformations. By simulating the ligand within the active site of a protein, MD can confirm the stability of binding modes predicted by docking and reveal subtle changes in the protein or ligand structure upon binding. mdpi.comresearchgate.net For example, simulations can show how the benzyl and phenyl rings of the scaffold orient themselves within a binding pocket to maximize favorable interactions, and whether these interactions are stable over time. mdpi.com This information is critical for refining ligand design and improving binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. fiveable.meslideshare.net The fundamental principle is that variations in the structural or physicochemical properties of a compound are correlated with changes in its biological activity. fiveable.me

Several QSAR studies have been conducted on derivatives of the 1-benzylpiperidine (B1218667) and 4-phenylpiperidine (B165713) scaffolds. In one study, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity for sigma1 and sigma2 receptors. nih.gov A Hansch-type QSAR analysis was performed to understand the influence of substitutions on the phenylacetamide aromatic ring on receptor binding. nih.gov Such models use physicochemical descriptors like hydrophobicity (log P), electronic properties (Hammett constants), and steric parameters (Taft's constants) to predict activity. srmist.edu.in

Another QSAR study was performed on a series of 1-benzyl-4[ω-(substituted phthalimido)alkyl]piperidines as acetylcholinesterase (AChE) inhibitors. nih.gov This study used parameters such as van der Waals volume and a topochemical index to develop a model that could predict the AChE inhibitory activity of the compounds. The results indicated that the activity was predominantly controlled by the topochemical index. nih.gov Similarly, QSAR models have been developed for mono-substituted 4-phenylpiperidines to understand their effects on the dopaminergic system by correlating structural properties with in vivo data. nih.gov

Table of QSAR Model Parameters:

| QSAR Study Subject | Key Descriptors Used | Predicted Biological Activity | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Hansch-type (hydrophobic, electronic, steric) | Sigma1/Sigma2 receptor affinity | nih.gov |

| 1-benzyl-4[ω-(substituted phthalimido)alkyl]piperidines | Van der Waals volume, Topochemical index | Acetylcholinesterase inhibition | nih.gov |

In Silico Prediction of Preclinical ADMET Properties

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are now widely used in the early stages of drug discovery to filter out compounds with unfavorable properties, thereby reducing late-stage attrition. nih.gov

For derivatives of the this compound scaffold, computational tools can predict a range of ADMET properties. A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) included virtual ADME and toxicity screening. nih.govnih.gov These predictive models are built using large datasets of compounds with experimentally determined properties.

Key ADMET properties predicted in silico include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. researchgate.net

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help assess whether a compound can reach its target in the central nervous system and how much of it will be freely available in circulation. mdpi.commdpi.com

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for anticipating drug-drug interactions.

Excretion: While less commonly predicted, parameters related to renal clearance can be estimated.

Toxicity: A variety of toxicological endpoints can be predicted, including potential for hERG channel inhibition (a marker for cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity. researchgate.netmdpi.com

These predictions are often guided by established rules like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. zhanggroup.orgresearchgate.net

Example of Predicted ADMET Properties for a Derivative:

| Property | Prediction Method | Predicted Outcome for M1BZP | Reference |

|---|---|---|---|

| Drug-likeness | Computational Screening | Favorable | nih.govnih.gov |

| Toxicity | Computational Screening | Low | nih.govnih.gov |

| Absorption (HIA) | admetSAR / SwissADME | Typically predicted as High/Low | researchgate.netmdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target.

Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. This process is known as virtual screening. mdpi.comnih.gov It allows for the rapid identification of potential new hits with diverse chemical scaffolds that can then be synthesized and tested experimentally. nih.gov

The this compound scaffold can serve as a starting point for developing pharmacophore models. For example, if a series of substituted this compound derivatives shows high affinity for a particular receptor, the common structural features responsible for this activity can be abstracted into a pharmacophore model. This model might include an aromatic feature for the phenyl ring, another for the benzyl group, and a positive ionizable feature for the piperidine nitrogen.

This approach has been successfully used to identify novel inhibitors for various targets. nih.govmdpi.com For instance, a pharmacophore model can be generated based on known inhibitors and used to screen databases to find new chemical starting points for drug development. nih.gov This strategy is highly effective for hit identification and lead optimization in modern drug discovery. nih.gov

Metabolic Research and Biotransformation Pathways

Identification of Metabolites of 1-Benzyl-4-phenylpiperidine and its Derivatives

The metabolism of this compound and its analogues primarily proceeds through oxidative pathways. The principal metabolic transformation is the cleavage of the N-benzyl group, a process known as N-debenzylation, which yields 4-phenylpiperidine (B165713) as a major metabolite. This is a common metabolic route for N-benzyl piperidine (B6355638) motifs found in various pharmacologically active compounds. researchgate.net

In addition to N-dealkylation, other biotransformations include the oxidation of the aromatic rings and the piperidine ring. Hydroxylation can occur on either the benzyl (B1604629) or the phenyl ring, leading to the formation of various phenolic metabolites. For instance, the metabolism of related phenylpiperidine compounds like pethidine involves multiple pathways, including N-demethylation to norpethidine and hydrolysis to pethidinic acid, which are then further conjugated. wikipedia.org By analogy, this compound is expected to undergo hydroxylation at various positions, creating a profile of distinct oxidized metabolites.

A summary of the expected primary metabolites is presented below.

| Parent Compound | Metabolite | Metabolic Pathway |

| This compound | 4-Phenylpiperidine | N-Dealkylation |

| This compound | Hydroxylated this compound | Aromatic or Alicyclic Hydroxylation |

| This compound | Benzaldehyde or Benzoic Acid | N-Dealkylation by-product |

Mechanism of N-Dealkylation by Hepatic Oxygenases

The N-dealkylation of tertiary amines like this compound is catalyzed by hepatic oxygenases, particularly the cytochrome P450 mixed-function oxidase system. nih.gov The accepted mechanism involves the enzymatic abstraction of a hydrogen atom from the carbon adjacent to the piperidine nitrogen (the benzylic methylene (B1212753) group), forming a carbon-centered radical.

Studies on a close derivative, 1-benzyl-4-cyano-4-phenylpiperidine, have elucidated this mechanism. The process requires molecular oxygen and NADPH. nih.gov The rate-determining step is the direct hydroxylation at the benzyl methylene position. nih.gov This creates an unstable intermediate, a carbinolamine, which then spontaneously decomposes. The decomposition of the carbinolamine cleaves the carbon-nitrogen bond, releasing 4-phenylpiperidine and benzaldehyde, with the latter being further oxidized to benzoic acid. The source of the oxygen atom incorporated into the hydroxyl group of the carbinolamine intermediate has been confirmed to be molecular oxygen. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, plays a crucial role in the metabolism of a vast array of xenobiotics, including this compound. nih.govnih.gov These enzymes are responsible for catalyzing the initial Phase I oxidative reactions. longdom.orgyoutube.com

Multiple CYP isoforms are implicated in the metabolism of piperidine-containing compounds. Studies on various 4-aminopiperidine (B84694) drugs and other phenylpiperidine derivatives consistently show that CYP3A4 is a major isoform responsible for N-dealkylation reactions. nih.gov Other isoforms, such as CYP2D6, also contribute significantly to the metabolism of these structures. nih.govdoi.org For example, the metabolism of the opioid pethidine, which shares the 4-phenylpiperidine core, involves CYP3A4, CYP2B6, and CYP2C19. wikipedia.org The neuroleptic thioridazine, a piperidine-type phenothiazine, is metabolized by CYP1A2 and CYP3A4 for N-demethylation and 5-sulfoxidation, while CYP2D6 is the primary enzyme for 2-sulfoxidation. nih.gov Given these precedents, it is highly probable that the biotransformation of this compound is mediated by a combination of these key CYP enzymes, particularly CYP3A4 and CYP2D6.

Phase I and Phase II Metabolic Reactions (e.g., Hydroxylation, Glucuronidation)

Drug metabolism is typically a biphasic process. nih.gov

Phase I Reactions: These are functionalization reactions that introduce or expose a polar functional group on the parent molecule. nih.govlongdom.org For this compound, the key Phase I reactions include:

Oxidation: This is the most common type of Phase I reaction, catalyzed by CYP enzymes. longdom.org It includes N-dealkylation, which cleaves the benzyl group to form 4-phenylpiperidine, and hydroxylation, which adds a hydroxyl (-OH) group to the aromatic or piperidine rings. nih.govnih.gov

Hydrolysis: While less central for this specific compound, hydrolysis reactions break ester or amide bonds and are a common Phase I pathway for other molecules. youtube.com

Phase II Reactions: Also known as conjugation reactions, these involve the addition of an endogenous, highly polar molecule to the functional group introduced during Phase I. nih.govyoutube.com This process significantly increases the water solubility of the metabolite, facilitating its excretion via urine or bile. nih.gov

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to hydroxyl groups. youtube.comyoutube.com The hydroxylated metabolites of this compound formed in Phase I are prime substrates for glucuronidation, resulting in the formation of highly polar glucuronide conjugates. wikipedia.org

Sulfation: This is another important conjugation reaction where a sulfonate group is added to a hydroxyl group, also increasing polarity. nih.gov

| Phase | Reaction Type | Enzyme Family | Description | Resulting Metabolite Type |

| Phase I | Oxidation (N-Dealkylation) | Cytochrome P450 (CYP) | Cleavage of the N-benzyl group. | Primary amine (4-phenylpiperidine) |

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Addition of a hydroxyl (-OH) group to an aromatic or aliphatic ring. | Hydroxylated derivative |

| Phase II | Conjugation (Glucuronidation) | UDP-glucuronosyltransferase (UGT) | Attachment of glucuronic acid to a hydroxyl group. | Glucuronide conjugate |

| Phase II | Conjugation (Sulfation) | Sulfotransferase (SULT) | Attachment of a sulfate (B86663) group to a hydroxyl group. | Sulfate conjugate |

Stable Isotope Studies in Metabolic Pathway Elucidation

Stable isotope studies are a powerful tool for investigating the mechanisms of drug metabolism. isotope.com By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), researchers can trace the fate of the molecule and its metabolites in biological systems. nih.gov